Ortho-Substitution Increases LogP by +0.66 Units vs. Para-Substituted Regioisomer via Intramolecular Hydrogen Bonding
The ortho-substituted target compound exhibits a calculated LogP of 2.48, which is 0.66 LogP units higher than its para-substituted regioisomer 4-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid (CAS 1219558-43-6), which has a LogP of 1.82 [1]. Both compounds share the identical molecular formula (C9H6ClN3O2) and molecular weight (223.62 g/mol), ruling out mass-dependent effects. The enhanced lipophilicity of the ortho isomer is attributed to intramolecular N-H···O hydrogen bonding between the triazole NH and the carboxylic acid carbonyl, which partially masks the polar carboxylic acid group from aqueous solvation [2]. The para isomer cannot form this intramolecular interaction due to the spatial separation of the triazole and carboxylic acid groups, leaving the carboxylic acid fully exposed to solvent, resulting in lower effective lipophilicity [2]. A ΔLogP of 0.66 is pharmacokinetically meaningful, as it can correspond to an approximately 4- to 5-fold difference in octanol-water partition coefficient, significantly affecting membrane permeability predictions [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.48 (calculated) |
| Comparator Or Baseline | 4-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic acid (para isomer, CAS 1219558-43-6): LogP = 1.82 (calculated) |
| Quantified Difference | ΔLogP = +0.66 (target is more lipophilic) |
| Conditions | Computational prediction; target LogP from ChemBase (chembase.cn); comparator LogP from ChemScene (chemscene.com) |
Why This Matters
This LogP difference directly impacts predicted membrane permeability and oral bioavailability, meaning the ortho and para isomers are not interchangeable in biological assays or lead optimization programs.
- [1] ChemBase. 2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic acid – Compound Data (LogP = 2.4840426). ChemBase ID: 60277. Available at: https://www.chembase.cn View Source
- [2] Pagacz-Kostrzewa M, Saldyka M, Bil A, Gul W, Wierzejewska M, Khomenko DM, Doroschuk RO. Phototransformations of 2-(1,2,4-Triazol-3-yl)benzoic Acid in Low Temperature Matrices. J Phys Chem A. 2019;123(4):841-850. DOI: 10.1021/acs.jpca.8b10762. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. View Source
